

Comparative spectral analysis of E-Cefdinir and Z-Cefdinir (Cefdinir)

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Compound of Interest

Compound Name: **E-Cefdinir**

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A Comparative Spectral Analysis of E-Cefdinir and Z-Cefdinir

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative spectral analysis of the geometric isomers of Cefdinir: Z-Cefdinir, the therapeutically active form, and its impurity, **E-Cefdinir**. The following sections present a summary of quantitative spectral data, detailed experimental protocols for key analytical techniques, and visualizations of the isomeric relationship and analytical workflow. This information is intended to support research, quality control, and drug development activities related to Cefdinir.

Cefdinir, a third-generation cephalosporin antibiotic, possesses a critical oxime functional group in its 7-aminocephalosporanic acid side chain. The geometry around this C=N double bond gives rise to E (entgegen) and Z (zusammen) isomers. The Z-isomer is the biologically active form, while the E-isomer is considered an impurity that can form during synthesis or degradation.^[1] Therefore, the accurate identification and quantification of these isomers are crucial for ensuring the safety and efficacy of Cefdinir formulations.

Data Presentation: Comparative Spectral Data

The following tables summarize the key quantitative data from various spectral analyses of **E-Cefdinir** and Z-Cefdinir.

Table 1: ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy Data[1][2]

Parameter	Z-Cefdinir	E-Cefdinir	Key Observations
^1H NMR Chemical Shift (δ) of Aminothiazole Proton	~6.70 - 6.90 ppm	~7.20 - 7.60 ppm	The aminothiazole proton of the E-isomer shows a significant downfield shift of approximately 0.7 ppm compared to the Z-isomer. This is attributed to a hydrogen bonding interaction between this proton and the oxime oxygen in the E configuration.[1][2]
^{13}C NMR Chemical Shift (δ) of Aminothiazole Carbon (C5)	~107 - 109 ppm	~115 - 120 ppm	Similar to the proton NMR, the C5 carbon of the aminothiazole ring in the E-isomer exhibits a downfield shift of about 7 ppm compared to the Z-isomer.[1][2]

Table 2: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Parameter	Z-Cefdinir	E-Cefdinir	Key Observations
λ_{max} (in 0.1 M Phosphate Buffer, pH 7.0)	287 nm[3]	Data not readily available	The UV spectrum of Cefdinir is primarily influenced by the conjugated systems within the molecule. While specific data for the E-isomer is not widely published, slight shifts in λ_{max} may be expected due to differences in the electronic environment arising from the geometric isomerism.
λ_{max} (in 0.1N HCl)	281 nm[4]	Data not readily available	

Table 3: Infrared (IR) Spectroscopy Data

Parameter	Z-Cefdinir	E-Cefdinir	Key Observations
Characteristic Peaks (cm ⁻¹)	Data not specifically differentiated for isomers in available literature. Key functional group frequencies for Cefdinir include: - Amide C=O stretch - β-lactam C=O stretch - C=N stretch (oxime) - N-H stretch (amine) - O-H stretch (hydroxyl)	Data not readily available	While IR spectroscopy is a powerful tool for identifying functional groups, distinguishing between geometric isomers can be challenging as they possess the same functional groups. ^[5] ^[6] Subtle differences in the fingerprint region (below 1500 cm ⁻¹) may exist due to variations in bond vibrations and molecular symmetry, but these are often difficult to resolve without high-resolution techniques and comparative standards. ^[5]

Table 4: Mass Spectrometry (MS) Data

Parameter	Z-Cefdinir	E-Cefdinir	Key Observations
Molecular Ion Peak [M+H] ⁺	m/z 396.044281 ^[7]	m/z 396	As geometric isomers, E- and Z-Cefdinir have the same molecular weight and thus exhibit the same molecular ion peak.
Major Fragmentation Ions	m/z 227.024628, 126.012756, 152.017136, 270.996185 ^[7]	Similar fragmentation pattern expected	The fragmentation patterns of geometric isomers are often very similar, making their differentiation by MS/MS alone difficult. ^[8] Separation techniques such as liquid chromatography (LC) or capillary electrophoresis (CE) coupled with mass spectrometry are typically required to distinguish and individually analyze the isomers. ^[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To distinguish and quantify E- and Z-isomers of Cefdinir based on their distinct chemical shifts.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

- Sample Preparation:
 - Accurately weigh and dissolve the Cefdinir sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).
 - Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- ¹H NMR Acquisition:
 - Acquire the ¹H NMR spectrum at a constant temperature (e.g., 298 K).
 - Reference the spectrum to the TMS signal.
 - Identify the singlet corresponding to the aminothiazole proton for both the Z-isomer (around 6.70-6.90 ppm) and the E-isomer (around 7.20-7.60 ppm).[1][2]
 - Quantitative analysis can be performed by integrating the respective aminothiazole proton signals.
- ¹³C NMR Acquisition:
 - Acquire the ¹³C NMR spectrum.
 - Reference the spectrum using the residual solvent signal (e.g., DMSO-d₆ at δ = 39.5 ppm).[1]
 - Identify the signal for the aminothiazole carbon (C5) for both the Z-isomer (around 107-109 ppm) and the E-isomer (around 115-120 ppm).[1][2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Objective: To determine the absorption maximum (λ_{max}) of Cefdinir.
- Instrumentation: A double-beam UV-Vis spectrophotometer.
- Sample Preparation:
 - Prepare a stock solution of Cefdinir in the desired solvent (e.g., 0.1 M phosphate buffer, pH 7.0).

- Perform serial dilutions to obtain a series of standard solutions of known concentrations.
- Analysis:
 - Scan the standard solutions over a wavelength range of 200-400 nm using the solvent as a blank.
 - Determine the λ_{max} from the resulting absorption spectrum. For Z-Cefdinir in phosphate buffer (pH 7.0), the λ_{max} is observed at 287 nm.[3]

Infrared (IR) Spectroscopy

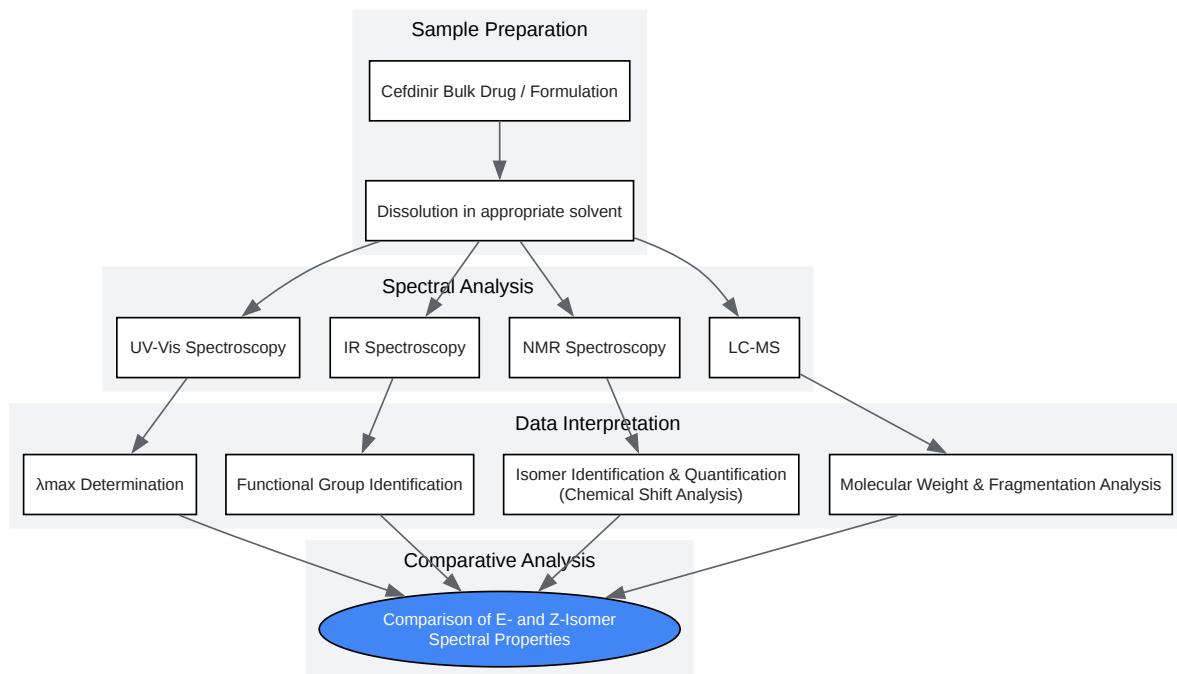
- Objective: To identify the functional groups present in Cefdinir.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation:
 - Prepare a potassium bromide (KBr) pellet by mixing a small amount of the Cefdinir sample with dry KBr powder and compressing the mixture into a thin disk.
 - Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Analysis:
 - Scan the sample over the mid-IR range (e.g., 4000-400 cm^{-1}).
 - Identify the characteristic absorption bands corresponding to the functional groups in Cefdinir, such as the amide, β -lactam, oxime, amine, and hydroxyl groups.

Liquid Chromatography-Mass Spectrometry (LC-MS)

- Objective: To separate the E- and Z-isomers of Cefdinir and obtain their mass spectra.
- Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight or Triple Quadrupole).
- Chromatographic Conditions:

- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: A typical analytical flow rate (e.g., 0.5-1.0 mL/min).
- Detection: UV detector set at the λ_{max} of Cefdinir, followed by the mass spectrometer.
- Mass Spectrometry Conditions:
 - Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
 - Analysis Mode: Full scan mode to determine the molecular ion peak and tandem MS (MS/MS) mode for fragmentation analysis.
- Analysis:
 - Inject the Cefdinir sample into the LC-MS system.
 - The isomers will be separated based on their differential interaction with the stationary phase.
 - Obtain the mass spectrum for each separated isomer peak, confirming the molecular weight and analyzing the fragmentation pattern.

Mandatory Visualization



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Caption: Experimental workflow for the comparative spectral analysis of Cefdinir isomers.

Caption: Structural relationship between Z-Cefdinir and **E-Cefdinir**. (Note: Placeholder images are used in the DOT script; in a real application, these would be replaced with the actual chemical structures).

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